1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[33Similar compounds have been found to interact with atp synthase subunit c .
Biochemical Pathways
Given its potential interaction with atp synthase, it may influence energy production within cells .
Pharmacokinetics
The compound’s predicted pka value is 804±020 , which may influence its absorption and distribution within the body.
Result of Action
Given its potential interaction with ATP synthase, it may influence cellular energy levels .
Preparation Methods
The synthesis of 1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one. This reduction can be achieved using sodium borohydride in a methanol solvent . Another method involves the use of a ruthenium complex as a catalyst in the presence of hydrogen . These methods provide efficient routes to obtain the desired compound with high yield and purity.
Chemical Reactions Analysis
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized using Fe(NO3)3·9H2O and 9-azabicyclo[3.3.1]nonan-N-oxyl to form corresponding aldehydes and ketones . It also participates in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research. In chemistry, it is used as a reagent for various organic synthesis reactions . In biology and medicine, it serves as an intermediate for the synthesis of pharmaceuticals and agrochemicals . Its unique structure also makes it a valuable compound for studying the mechanisms of chemical reactions and developing new synthetic methodologies.
Comparison with Similar Compounds
1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol can be compared with other similar compounds such as 9-azabicyclo[3.3.1]nonan-3-one and 9-azabicyclo[3.3.1]nonane N-oxyl . These compounds share a similar bicyclic structure but differ in their functional groups and reactivity. For instance, 9-azabicyclo[3.3.1]nonane N-oxyl is a nitroxyl radical that exhibits enhanced reactivity compared to this compound . This uniqueness makes this compound a valuable compound for specific applications in organic synthesis and catalysis.
Properties
IUPAC Name |
1-(aminomethyl)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c17-11-16-8-4-7-14(15(16)19)10-18(12-16)9-13-5-2-1-3-6-13/h1-3,5-6,14-15,19H,4,7-12,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVGVVNOORRUNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC(C1)(C2O)CN)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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